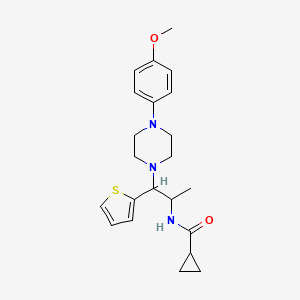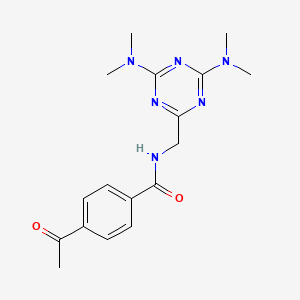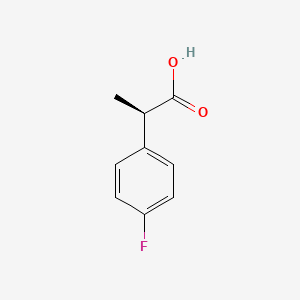
(2R)-2-(4-fluorophenyl)propanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “(2R)-2-(4-fluorophenyl)propanoic acid” is C9H9FO2 . The molecular weight is 168.167 g/mol . The InChI Key is ZMKXWDPUXLPHCA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The melting point of a similar compound, “3-(3-Fluorophenyl)propionic acid”, is 43°C to 47°C . The boiling point is 125°C (10mmHg) . The flash point is 110°C (230°F) .Aplicaciones Científicas De Investigación
G Protein-Coupled Receptor 40 Agonists
- GPR40 Agonist Development : (2R)-2-(4-fluorophenyl)propanoic acid derivatives have been explored as potent GPR40 agonists. GPR40, associated with the enhancement of glucose-stimulated insulin secretion, is a target for type 2 diabetes treatment. Research indicated that specific derivatives of this compound showed promising glucose-lowering effects in diabetic rats without causing hypoglycemia in normal rats, suggesting their potential as novel insulin secretagogues (Sasaki et al., 2011).
Structural and Stereochemical Characterization
- Chemo-Enzymatic Synthesis and Characterization : Studies involving (2R)-2-(4-fluorophenyl)propanoic acid have included the chemo-enzymatic synthesis and structural characterization of its derivatives. These studies provide insights into the stereochemistry and intrinsic degradation kinetics of these compounds, which are crucial for understanding their biological activities and potential medicinal applications (Baba et al., 2018).
Photodegradation Studies
- Photodegradation in Aqueous Systems : Research on the photodegradation of (2R)-2-(4-fluorophenyl)propanoic acid and its metabolites in water has been conducted. These studies are significant in understanding the environmental impact and stability of the compound and its derivatives under various irradiation conditions (Pinna & Pusino, 2011).
Chiral Derivatizing Agent
- Use as a Chiral Derivatizing Agent : The compound has been used as a chiral derivatizing agent, with studies focusing on the separation of its enantiomers and the determination of their absolute configurations. This application is crucial in stereochemical analysis and pharmaceuticals (Hamman, 1993).
Metabolic Stability and Biological Evaluation
- Metabolic Stability and EP3 Receptor Antagonists : Investigations into 3-(2-aminocarbonylphenyl)propanoic acid analogs of (2R)-2-(4-fluorophenyl)propanoic acid have shown potential as selective EP3 receptor antagonists. These studies include the synthesis, metabolic stability assessment, and biological evaluation of optically active analogs (Asada et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
(2R)-2-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSCGBODJGIJNN-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4-fluorophenyl)propanoic acid | |
CAS RN |
150360-26-2 | |
| Record name | (R)-2-(4-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2823218.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2823219.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methyl-6-(morpholin-4-yl)-5-nitropyrimidin-2-amine](/img/structure/B2823220.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2823221.png)
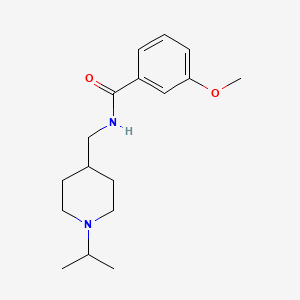
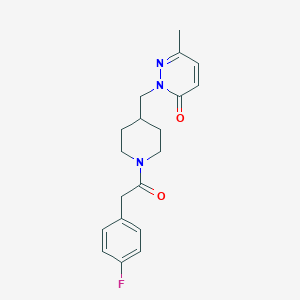
![(1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2823226.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2823228.png)
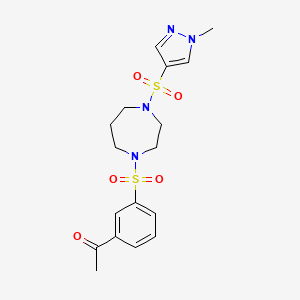
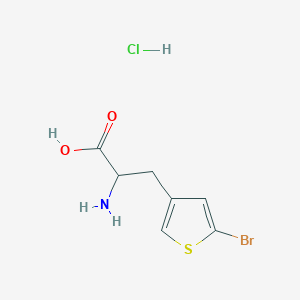
![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)
